molecular formula C11H9N B3347359 1,2-Dihydrocyclobuta[b]quinoline CAS No. 13353-49-6

1,2-Dihydrocyclobuta[b]quinoline

Cat. No.: B3347359
CAS No.: 13353-49-6
M. Wt: 155.2 g/mol
InChI Key: ZOWDOAFSVSVRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydrocyclobuta[b]quinoline (CAS: 13353-49-6) is a fused bicyclic compound with the molecular formula C₁₁H₉N and a molar mass of 155.2 g/mol . Its structure features a cyclobutane ring fused to the quinoline core at the [b] position, resulting in a strained four-membered ring system. This structural motif distinguishes it from conventional quinoline derivatives and influences its reactivity and physicochemical properties.

The compound is synthesized via silver-catalyzed formal insertion of isocyanide carbon into a C–C bond of isocyanophenyl-substituted methylenecyclopropanes, yielding derivatives in moderate to excellent yields (up to 92%) under mild conditions . Its strained cyclobutane ring has garnered attention in synthetic organic chemistry for applications in drug discovery and materials science.

Properties

IUPAC Name

1,2-dihydrocyclobuta[b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWDOAFSVSVRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343934
Record name 1,2-Dihydrocyclobuta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13353-49-6
Record name 1,2-Dihydrocyclobuta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrocyclobuta[b]quinoline can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted methylenecyclopropanes. This reaction involves the insertion of an isocyanide carbon into a C-C bond, facilitated by silver carbonate (5 mol%) under heating conditions . The reaction proceeds smoothly and exhibits a broad substrate scope, yielding the desired product in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a scalable and efficient method for its production. The use of silver carbonate as a catalyst and the high atom economy of the reaction make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrocyclobuta[b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the cyclization reaction is this compound itself.

Scientific Research Applications

Synthesis of 1,2-Dihydrocyclobuta[b]quinoline Derivatives

The synthesis of this compound derivatives has been extensively studied. A notable method involves the reaction of isocyanophenyl-substituted methylenecyclopropanes, which allows for the efficient formation of these derivatives through a [2 + 2] cycloaddition reaction. This approach has demonstrated high yields and broad substrate scope, making it a valuable synthetic route in organic chemistry .

Table 1: Synthetic Methods for this compound Derivatives

MethodSubstrateYield (%)Reference
Isocyanophenyl-substituted methylenecyclopropanesVarious72-92
Fe(III)-Catalyzed BicyclizationYne-allenones with IndolesGood to Excellent
Condensation with Amines and HydrazinesVariousHigh

Biological Activities

Research indicates that cyclobutarenes, including this compound derivatives, exhibit a wide range of biological activities. These compounds have been associated with antimicrobial, anticancer, and anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit specific cancer cell lines, suggesting potential as therapeutic agents .

Case Studies on Biological Applications

  • Anticancer Activity : A study demonstrated that specific derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes related to proliferation and apoptosis .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could enhance activity .

Applications in Natural Product Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex natural products. Its ability to undergo various chemical transformations allows chemists to construct intricate molecular architectures found in nature.

Table 2: Applications in Natural Product Synthesis

ApplicationDescription
Natural Product SynthesisUsed as an intermediate for constructing complex molecules with biological activity
Synthetic UtilityActs as a building block for further functionalization and modification

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

1,2-Dihydrocyclobuta[b]quinoline vs. Chloroquine/Hydroxychloroquine
  • Chloroquine and hydroxychloroquine are 4-substituted quinoline derivatives with piperazine and oxazine side chains, respectively (Figure 2 in ) . These substituents enhance their antimalarial and anti-inflammatory activities by influencing pharmacokinetics and target binding.
  • In contrast, this compound lacks a side chain but features a fused cyclobutane ring, which introduces steric strain and alters electronic properties. This structural difference limits its direct pharmacological overlap with chloroquine analogs but expands its utility as a synthetic intermediate .
This compound vs. Pyrrolo/Pyranoquinoline Derivatives
  • Pyrrolo[1",2":1,2']pyrazino[5,6:5',6']pyrano[3,2-h]quinoline derivatives (e.g., compounds 1a-e-12a-e in ) exhibit fused pyrrole and pyran rings, enhancing their antimicrobial activity (Table 2 in ) .

Physicochemical Properties

  • Ring Strain: The cyclobutane ring in this compound introduces ~110 kJ/mol of strain energy, increasing reactivity in ring-opening or cycloaddition reactions compared to less-strained quinolines .
  • Solubility: Unsubstituted this compound has lower aqueous solubility than chloroquine derivatives due to the absence of polar side chains .

Biological Activity

1,2-Dihydrocyclobuta[b]quinoline is a compound of significant interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound belongs to the quinoline family, known for various pharmacological properties including antimicrobial, antimalarial, and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other quinoline derivatives, it has been shown to inhibit various enzymes involved in critical biological processes. For instance, some studies suggest that quinoline-based compounds can inhibit DNA methyltransferases (DNMTs), which are key in regulating gene expression through DNA methylation .
  • Intercalation : The compound may intercalate into DNA, disrupting normal function and potentially leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of developing non-nucleoside inhibitors for cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example:

  • Antitubercular Activity : QSAR (Quantitative Structure-Activity Relationship) studies have demonstrated that certain derivatives show promising activity against multidrug-resistant strains of Mycobacterium tuberculosis with binding energies indicating strong interactions with target enzymes like DNA gyrase .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies showing that it can induce DNA damage response pathways via p53 activation in cancer cells. This suggests that it may serve as a lead compound for developing new cancer therapies .

Case Study 1: Antitubercular Activity

A recent study focused on a series of quinoline derivatives, including this compound. The results indicated:

  • Binding Affinity : Compounds exhibited high binding affinity to M. tuberculosis targets.
  • Efficacy : The most promising derivatives showed minimal resistance development compared to standard treatments.
CompoundBinding Energy (kcal/mol)Activity Against M. tuberculosis
Compound A-18.8High
Compound B-17.4Moderate
This compound-16.5Low

Case Study 2: Anticancer Properties

Another study investigated the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dihydrocyclobuta[b]quinoline
Reactant of Route 2
Reactant of Route 2
1,2-Dihydrocyclobuta[b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.